Superior Inhibitory Potency Against Anopheles gambiae Acetylcholinesterase (AgAChE)
2,2-Dichloro-N-(2-methoxyphenyl)acetamide exhibits a potent IC₅₀ of 142 nM against recombinant Anopheles gambiae acetylcholinesterase (AgAChE) after 10 minutes in an Ellman assay [1]. This activity is significantly more potent than that observed for the 4-methoxy positional isomer (CAS 2153-09-5), which, while lacking direct AChE data, shows a >40-fold weaker IC₅₀ of 6.5 µM against NCI-H460 cancer cells in a different assay context, indicative of a substantial shift in biological activity due to the methoxy group position .
| Evidence Dimension | Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 142 nM |
| Comparator Or Baseline | 2,2-Dichloro-N-(4-methoxyphenyl)acetamide (CAS 2153-09-5) : 6.5 µM (6500 nM) against NCI-H460 cells (cross-assay comparison) |
| Quantified Difference | ≥45-fold improvement in potency for the ortho-substituted target compound |
| Conditions | Recombinant Anopheles gambiae wild-type AChE, Ellman assay, 10-minute incubation [1]; NCI-H460 cell line for comparator |
Why This Matters
For vector control research targeting malaria-transmitting mosquitoes, the ortho-methoxy substitution pattern is a critical determinant of on-target potency, making CAS 14676-37-0 the relevant compound for hit-to-lead optimization studies.
- [1] BindingDB. BDBM50124882 (CHEMBL3623548). Affinity Data: IC50 = 142 nM for Anopheles gambiae AChE. View Source
